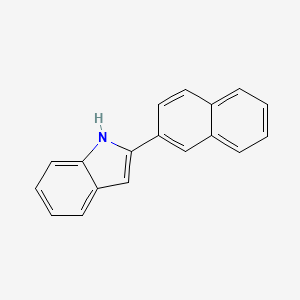

2-(2-Naphthyl)indole

説明

Structure

3D Structure

特性

IUPAC Name |

2-naphthalen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACDYUNTCMPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295300 | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-81-8 | |

| Record name | 23746-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Naphthyl Indole and Analogues

Advanced Fischer Indole (B1671886) Synthesis Protocols

The Fischer indole synthesis, a classic method discovered in 1883, remains a cornerstone for the preparation of indoles. bhu.ac.inwikipedia.org It traditionally involves the cyclization of arylhydrazones in the presence of an acid catalyst. bhu.ac.in Modern variations have expanded its utility and efficiency.

Metal-Free Approaches to 2-(2-Naphthyl)indole Utilizing Polyphosphoric Acid (PPA)

A significant advancement in the Fischer indole synthesis is the development of metal-free protocols. One such method utilizes polyphosphoric acid (PPA) to catalyze the reaction between arylhydrazines and alkynes. mdpi.comnih.gov This approach provides a direct route to 2-substituted indoles, including this compound.

In a specific example, the reaction of (2-naphthyl)acetylene with phenylhydrazine (B124118) in the presence of PPA yields 2-(2-Naphthyl)-1H-indole in 81% yield. mdpi.com The PPA serves a dual role: it acts as a Brønsted acid to activate the carbon-carbon triple bond of the alkyne for the nucleophilic attack by the hydrazine (B178648), and it facilitates the subsequent cyclization to form the indole ring. mdpi.comnih.gov This method is notable for its operational simplicity and avoidance of transition metal catalysts. mdpi.com

Table 1: Synthesis of this compound using PPA

| Reactant 1 | Reactant 2 | Catalyst | Yield |

|---|---|---|---|

| (2-Naphthyl)acetylene | Phenylhydrazine | PPA | 81% mdpi.com |

Tandem Hydroamination-Cyclization Reactions of Alkynes and Arylhydrazines

The synthesis of indoles from alkynes and arylhydrazines can be viewed as a tandem hydroamination-cyclization sequence. mdpi.comacs.org While traditionally reliant on metal catalysts, recent developments have demonstrated the efficacy of metal-free Brønsted acid catalysis. mdpi.comresearchgate.net Polyphosphoric acid has been shown to be an effective mediator for the hydrohydrazination of unactivated alkynes, leading to the formation of indoles. mdpi.comdntb.gov.ua This process avoids the need for pre-functionalized starting materials and offers a high degree of atom economy. mdpi.comresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed rearrangement and cyclization, consistent with the classical Fischer indole synthesis mechanism. wikipedia.orgmdpi.com

Base-Promoted Cyclization Strategies for C2-Substituted Indoles

Base-promoted reactions offer an alternative to acid-catalyzed methods for synthesizing C2-substituted indoles. These strategies often involve the cyclization of specifically designed precursors, such as 2-alkynyl anilines.

Investigation of 5-endo-dig Cyclization of 2-Alkynyl Anilines

A recently developed base-promoted approach for synthesizing C2-substituted indoles involves a 5-endo-dig cyclization of 2-alkynyl anilines. acs.orgexlibrisgroup.comnih.gov This tandem process can be followed by either a 1,3'-acyl migration or a dearomatizing Michael addition to yield a variety of indole structures. acs.orgexlibrisgroup.comnsf.gov The reaction is initiated by deprotonation, which triggers the cyclization onto the alkyne. nsf.gov This method is notable for its transition-metal-free conditions and its ability to produce a range of N-H free indoles in good to excellent yields. acs.orgexlibrisgroup.comnsf.gov

Mechanistic Studies of 1,3'-Acyl Migration and Dearomatizing Michael Addition Pathways

The base-promoted cyclization of 2-alkynyl anilines can proceed through different mechanistic pathways depending on the substrate. nsf.gov One pathway involves a 1,3'-acyl migration, which has been shown through crossover experiments to be an intramolecular process. nsf.gov This leads to the formation of 2-substituted indole ketones. nsf.gov

A divergent pathway is observed with substrates containing N-acyl groups of reduced aromaticity, such as 2-naphthyl and thiophenyl groups. nsf.gov In these instances, after the initial 5-endo-dig cyclization, the intermediate undergoes a dearomatizing Michael addition onto the naphthyl or thiophenyl ring. nsf.gov This results in the formation of N-fused polycyclic indoles with a loss of aromaticity in the Michael-accepting ring. nsf.gov For example, 2-alkynylanilines bearing a naphthalene-2-carbonyl group follow this dearomatization pathway to yield 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffolds. nsf.gov

Catalytic Asymmetric Synthesis of Naphthyl-Indoles

The development of catalytic asymmetric methods to produce chiral naphthyl-indoles is an area of significant research interest, driven by the prevalence of atropisomeric biaryl motifs in bioactive compounds and chiral ligands. acs.orgnih.gov

One strategy involves the palladium-catalyzed atroposelective Cacchi reaction of 2-alkynylanilines with sterically hindered naphthyl halides. acs.orgnih.gov This approach has been successful in synthesizing axially chiral naphthyl-C3-indoles with high yields and good to excellent atroposelectivities. acs.orgnih.gov The success of this reaction is dependent on factors such as the choice of ligand, with (S)-Segphos being effective, and the addition of water. acs.orgnih.gov

Another approach to axially chiral naphthyl-indoles utilizes a dynamic kinetic resolution. zendy.ionih.gov In this method, racemic naphthyl-indoles react with bulky electrophiles, such as azodicarboxylates, in the presence of a chiral phosphoric acid catalyst. zendy.ionih.gov This process affords axially chiral naphthyl-indoles in high yields and with high enantiomeric ratios. zendy.ionih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (2-Naphthyl)acetylene |

| Phenylhydrazine |

| Polyphosphoric acid (PPA) |

| 2-Alkynyl anilines |

| Naphthalene-2-carbonyl |

| 8,9-Dihydropyrido[1,2-a]indol-6(7H)-one |

| Thiophenyl |

| (S)-Segphos |

Organocatalytic Nazarov-Type Cyclization of Aryl-Substituted 3-Alkynyl-2-Indolylmethanols.oaepublish.comresearchgate.net

A notable organocatalytic strategy involves the Nazarov-type cyclization of aryl-substituted 3-alkynyl-2-indolylmethanols. oaepublish.comresearchgate.net By replacing the tert-butyl group at the alkynyl terminus with an aryl group, the reactivity of these substrates is altered, making them suitable for Brønsted acid-catalyzed Nazarov-type cyclization. oaepublish.comresearchgate.net This reaction, when performed with 2-naphthols, leads to the formation of axially chiral 3,4-dihydrocyclopenta[b]indole (B11920708) scaffolds. oaepublish.comresearchgate.net The use of 2-naphthols as nucleophiles is advantageous as they are readily activated by Brønsted acids through hydrogen bonding. oaepublish.com This methodology represents the first organocatalytic Nazarov-type cyclization of aryl-substituted 3-alkynyl-2-indolylmethanols with 2-naphthols. oaepublish.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| Aryl-substituted 3-alkynyl-2-indolylmethanol | 2-Naphthol | Brønsted Acid | Axially chiral 3,4-dihydrocyclopenta[b]indole | First organocatalytic Nazarov-type cyclization of these substrates. oaepublish.com |

Chiral Phosphoric Acid Catalysis in Atroposelective Synthesis.researchgate.netsnnu.edu.cn

Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the atroposelective synthesis of axially chiral compounds, including 2-arylindoles. researchgate.netsnnu.edu.cn One strategy involves the direct amination of indoles with p-quinonediimines, where the CPA catalyst facilitates the enantioselective construction of the C-N axial chirality. researchgate.net The presence of a malonate group on the 2-aryl substituent of the indole has been found to be crucial for achieving high enantioselectivity. researchgate.net Another approach utilizes the catalytic asymmetric addition of racemic naphthyl-indoles to bulky electrophiles like azodicarboxylates. researchgate.net Under CPA catalysis, a dynamic kinetic resolution occurs, affording axially chiral naphthyl-indoles in high yields and enantioselectivities. researchgate.net

| Reactants | Catalyst | Product | Key Finding |

| Indoles and p-quinonediimines | Chiral Phosphoric Acid | Atropisomeric 2-arylindoles | Malonate group on the 2-arylindole is essential for high enantioselectivity. researchgate.net |

| Racemic naphthyl-indoles and azodicarboxylates | Chiral Phosphoric Acid | Axially chiral naphthyl-indoles | Achieved through a dynamic kinetic resolution process. researchgate.net |

Stereoselective Construction of Axially Chiral Cyclopenta[b]indole (B15071945) Scaffolds.oaepublish.comresearchgate.net

The stereoselective construction of axially chiral cyclopenta[b]indole scaffolds has been achieved through an organocatalytic asymmetric Nazarov-type cyclization. oaepublish.comresearchgate.net This method provides an alternative strategy for the atroposelective synthesis of this class of compounds. oaepublish.comresearchgate.net The reaction of aryl-substituted 3-alkynyl-2-indolylmethanols with 2-naphthols, catalyzed by a chiral Brønsted acid, allows for the creation of a C-C chiral axis, resulting in the formation of the cyclopenta[b]indole framework with axial chirality. oaepublish.com Furthermore, catalytic asymmetric [3+2] cycloaddition of 2-indolylmethanols with p-hydroxystyrenes, in the presence of a chiral phosphoramide, also yields chiral cyclopenta[b]indole scaffolds with high enantioselectivities. nih.gov

Transition Metal-Catalyzed Indole Synthesis Strategies

Transition metal catalysis offers a versatile and efficient platform for the synthesis of indoles, including this compound. These methods often involve C-H activation and cascade reactions, enabling the construction of the indole core from readily available starting materials.

Development of C-H Activation/Functionalization Methodologies.thieme-connect.com

The direct functionalization of C-H bonds has become a cornerstone of modern organic synthesis. In the context of indole synthesis, transition metal-catalyzed C-H activation strategies have been extensively explored. thieme-connect.comnankai.edu.cn These methods allow for the formation of C-C and C-N bonds at specific positions of the indole ring, providing a direct route to substituted indoles. thieme-connect.com For instance, the reaction of diazo compounds with indoles, catalyzed by transition metals like rhodium or iron, can lead to the functionalization of the C3 position. nankai.edu.cn

Ruthenium(II)-Catalyzed Photocatalytic Synthesis of N-Arylindoles.nih.govthieme-connect.com

A visible-light-mediated photocatalytic method using a ruthenium(II) complex has been developed for the synthesis of N-arylindoles. nih.govthieme-connect.com This process involves an oxidative C-N bond formation and aromatization cascade. nih.gov The reaction proceeds under mild, aerobic conditions at ambient temperature, utilizing a low catalyst loading. nih.gov The proposed mechanism involves the oxidation of an amine to a nitrogen radical cation by the photoexcited ruthenium complex, followed by an intramolecular cyclization and aromatization to form the indole ring. nih.gov

| Catalyst | Reactants | Conditions | Product | Key Feature |

| Ru(bpz)₃₂ | o-Styryl anilines | Visible light, air | N-Arylindoles | Mild, aerobic conditions and visible light photocatalysis. nih.gov |

Palladium-Catalyzed Cascade Processes for Indole Skeleton Formation.organic-chemistry.orgcapes.gov.bracs.org

Palladium-catalyzed cascade reactions are powerful tools for the construction of complex heterocyclic scaffolds like the indole nucleus. organic-chemistry.orgcapes.gov.bracs.orgmdpi.com One such process involves an isocyanide insertion followed by a benzylic C(sp³)–H activation, allowing for the concise synthesis of indole derivatives. organic-chemistry.orgcapes.gov.bracs.org This method enables the formation of multiple C-C bonds in a single operation. organic-chemistry.org Another strategy, the Larock indole synthesis, provides an efficient route to the indole skeleton from halo-anilines and alkynes using a palladium catalyst. mdpi.com Intramolecular versions of the Larock annulation have been successfully applied to the synthesis of tricyclic indole systems. mdpi.com

| Catalyst | Reaction Type | Starting Materials | Product | Key Advantage |

| Palladium | Isocyanide insertion/C(sp³)–H activation | Aryl halides and isocyanides | Indole derivatives | Formation of multiple C-C bonds in a cascade process. organic-chemistry.orgcapes.gov.bracs.org |

| Palladium | Larock heteroannulation | Halo-anilines and alkynes | Indole skeleton | Efficient construction of the indole core. mdpi.com |

Regioselective Fischer Indole Synthesis from Ene-Hydrazides

The Fischer indole synthesis is a classic method for creating the indole ring system. However, when using unsymmetrical ketones, it often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product. A significant advancement that addresses this challenge is the use of ene-hydrazides, which allows for a completely regioselective Fischer indolization. nih.gov

This modern protocol begins with a ketone, which is converted into a regiochemically defined enol triflate. nih.gov This step is crucial as it establishes the specific isomer that will be formed. The enol triflate then reacts with a hydrazine derivative, such as bis-Boc-hydrazide, to form the corresponding ene-hydrazide. nih.govthieme-connect.com This intermediate subsequently undergoes a Fischer indolization reaction, yielding the indole product with complete regioselectivity. nih.gov The catalytic system for this process demonstrates a broad substrate scope and has been successfully applied to the synthesis of complex indole natural products that are difficult to prepare using conventional Fischer indole methods. nih.govthieme-connect.com

One notable application of this regioselective method is the synthesis of desbromoarborescidine A, a β-carboline alkaloid. nih.govresearchgate.net The precise control over the cyclization direction afforded by the ene-hydrazide intermediate is key to efficiently constructing the target molecule. nih.govresearchgate.netresearchgate.net This approach circumvents the regioselectivity issues inherent in traditional syntheses, providing a more direct and efficient route to the desired alkaloid structure. researchgate.net

Table 1: Overview of Regioselective Fischer Indole Synthesis

| Step | Reactants | Intermediate/Product | Key Feature |

| 1 | Ketone | Enol triflate | Establishes specific regiochemistry. nih.gov |

| 2 | Enol triflate, Hydrazine | Ene-hydrazide | Stable intermediate for indolization. thieme-connect.com |

| 3 | Ene-hydrazide | Indole | Completely regioselective product formation. nih.gov |

Synthesis of Silylene-Bridged this compound Derivatives

Silylene-bridged biaryl compounds, including derivatives of this compound, are of interest due to their unique electronic and photophysical properties, making them candidates for materials in organic electronics. researchgate.netacs.org Their synthesis involves creating a rigid, planar structure by incorporating a silicon atom into the bridge connecting the aryl units.

A specific example of this class of compounds, 12,12-diisopropyl-7-methyl-12H-indololo[3,2-d]-naphtho[1,2-b] thieme-connect.comsilole, has been synthesized from 1-bromo-2-naphthol (B146047) in a four-step process. researchgate.netrsc.org This multi-step sequence is designed to build the complex heterocyclic framework methodically. Although the specific details of each step are proprietary to the research, the starting material, 1-bromo-2-naphthol, provides the naphthyl component of the final bridged structure. The subsequent steps involve the introduction of the indole moiety and the silicon bridge, culminating in the target molecule. researchgate.netrsc.org These silylene-bridged indoles exhibit intense blue photoluminescence, both in solution and in the solid state, with high quantum yields. researchgate.netrsc.org

A key reaction for creating these bridged systems is the palladium-catalyzed silicon-migrative intramolecular coupling. acs.orgresearchgate.net This reaction typically involves a 2-(2-indolylsilyl)aryl triflate as the starting material. acs.orgresearchgate.net The palladium catalyst facilitates an intramolecular coupling that proceeds through the cleavage of carbon-triflate (C-OTf), carbon-silicon (C-Si), and carbon-hydrogen (C-H) bonds. researchgate.net Simultaneously, new carbon-carbon (C-C) and carbon-silicon (C-Si) bonds are formed, resulting in the desired silylene-bridged indole. researchgate.net

This process is notable for what is described as a 1,2-silicon migration. researchgate.net The reaction demonstrates good tolerance for various functional groups, such as methoxy (B1213986) (OMe), cyano (CN), chloro (Cl), and fluoro (F), allowing for the synthesis of a range of functionalized silicon-bridged 2-arylindoles. researchgate.net The resulting benzosilole-fused indoles show high thermal stability. acs.org The steric bulk of the silylene bridge can prevent close intermolecular contacts like π–π stacking in the solid state, which is crucial for maintaining high fluorescence quantum yields. acs.org

Table 2: Characteristics of Silylene-Bridged Indole Synthesis

| Method | Starting Material Example | Key Transformation | Catalyst System | Noteworthy Feature |

| Multi-Step Synthesis | 1-Bromo-2-naphthol | Stepwise construction of the fused ring system. | Not specified | Yields highly luminescent materials. researchgate.netrsc.org |

| Intramolecular Coupling | 2-(2-Indolylsilyl)aryl triflate | Silicon-migrative cyclization. | Palladium-based | Tolerates diverse functional groups. researchgate.net |

Multi-Component and One-Pot Reaction Schemes for Indole Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry, valued for their ability to construct complex molecules from simple starting materials in a single procedural step. nih.govrsc.org These methods improve atom economy, reduce waste, and simplify synthetic procedures. Several such schemes have been developed for the synthesis of diverse indole derivatives. nih.gov

The indole nucleus is a versatile participant in MCRs, with reactivity at multiple positions, most commonly the C-3 position. nih.gov For instance, a one-pot Ugi-azide multicomponent reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3) has been reported. nih.gov Another example is the one-pot, four-component reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, catalyzed by indium(III) chloride (InCl3), to produce highly functionalized 3-(dihydropyridinyl)-indole derivatives. nih.gov

Other one-pot syntheses include the reaction of indole, an aldehyde, and dimedone, catalyzed by ammonium chloride or L-proline, to form xanthenone-substituted indoles. dergipark.org.tr Piperidine has also been used as a catalyst in the three-component reaction of indole, acenaphthylene-1,2-dione, and an enaminone. dergipark.org.tr These reactions highlight the modularity and efficiency of MCRs in generating a wide array of structurally complex indole derivatives, which are valuable in various fields, including medicinal chemistry and materials science. nih.govrsc.org

Table 3: Examples of Multi-Component Reactions for Indole Derivatives

| Reaction Name/Type | Key Reactants | Catalyst | Resulting Product Class |

| Ugi-Azide Reaction | Indole, Isocyanide, Aldehyde, TMSN3 | Not specified | Tetrazole-containing indole derivatives. nih.gov |

| InCl3-Catalyzed MCR | 3-(Cyanoacetyl)-indole, Aldehyde, Ethyl acetoacetate, Ammonium acetate | InCl3 (Microwave) | 3-(Dihydropyridinyl)-indole derivatives. nih.gov |

| Xanthenone Synthesis | Indole, Salicylaldehyde, Dimedone | L-proline | 9-(1H-indol-3-yl)-xanthen-1-one derivatives. dergipark.org.tr |

| Piperidine-Catalyzed MCR | Indole, Acenaphthylene-1,2-dione, Enaminone | Piperidine / p-TSA | Substituted indole derivatives. dergipark.org.tr |

Reactivity and Transformational Studies of 2 2 Naphthyl Indole Systems

Umpolung Reactivity in Indole (B1671886) Nuclei

The reversal of the intrinsic nucleophilicity of the indole C3 position is a powerful strategy for constructing complex molecular architectures. This "umpolung" can be achieved through various methods, including acid mediation and oxidative processes.

Triflic acid (TfOH) has been demonstrated as an effective reagent for promoting the C3-regioselective hydroarylation of N-H indoles. chemrxiv.orgchemrxiv.orgnih.gov This method provides a direct route to dearomatized 3-arylindolines and 3,3-spiroindolines by generating an electrophilic indole intermediate at the C3 position. chemrxiv.orgnih.govpasteur.fr A significant advantage of this approach is that it circumvents the need for an N-deactivating group, such as an acetyl group, which is often required in other strategies. chemrxiv.orgchemrxiv.org

The reaction proceeds under operationally simple conditions at room temperature. chemrxiv.orgnih.gov For instance, the intramolecular hydroarylation of an indole tethered to a para-tolyl group, in the presence of 2.5 equivalents of TfOH, yields the corresponding spiroindoline in high yield. researchgate.net The scope of this transformation is broad, accommodating both electron-rich and electron-poor indoles, as well as various nucleophilic arenes like para-anisyl and 2'-naphthyl groups. chemrxiv.orgresearchgate.net In the case of a 2'-naphthyl nucleophile, the reaction with the C1'-position leads to the formation of a spiroindoline. chemrxiv.org

The proposed mechanism involves the protonation of the indole at the C3 position by triflic acid to form an iminium intermediate. chemrxiv.org While this intermediate can lead to dimerization, an excess of triflic acid can promote a retro-Friedel-Crafts reaction, regenerating the monomeric indole for the desired intramolecular cyclization. chemrxiv.org DFT computations suggest that the cationic or dicationic intermediates are stabilized by H-bonded clusters of triflic acid. chemrxiv.orgnih.gov

A variety of substituted indoles have been successfully employed in this reaction, leading to the corresponding spiroindolines in excellent yields.

| Reactant | Product | Yield (%) |

| N-H indole with p-tolyl tether | 3,3-spiroindoline | 99 |

| 5-Methyl-N-H indole with p-tolyl tether | 5-Methyl-3,3-spiroindoline | 99 |

| 6-Chloro-N-H indole with p-tolyl tether | 6-Chloro-3,3-spiroindoline | 99 |

| N-H indole with p-anisyl tether | Methoxy-substituted 3,3-spiroindoline | 99 |

| N-H indole with 2'-naphthyl tether | Naphthyl-fused spiroindoline | 80 |

| Table showing yields of spiroindolines from Triflic Acid-Mediated C3-Regioselective Hydroarylation. chemrxiv.orgresearchgate.net |

An alternative to acid-mediated umpolung is the use of oxidative methods. Hypoiodite-catalyzed oxidative umpolung has emerged as a powerful technique for the enantioselective dearomatization of 2,3-disubstituted indoles. nih.govresearchgate.netnih.gov This approach facilitates aza-spirocyclization reactions to produce spiroindolenines with high enantioselectivity. nih.govresearchgate.net The reaction typically employs a chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalyst. nih.govresearchgate.netnih.gov

The introduction of an electron-withdrawing group, such as a pyrazole, at the C2 position of the indole has been shown to suppress competitive racemic pathways, thereby enhancing the enantioselectivity of the spirocyclization. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of both spiropyrrolidines and the more challenging four-membered spiroazetidines. nih.govresearchgate.net

The reaction conditions have been optimized, with studies showing that the choice of oxidant and catalyst is crucial. For example, using cumene (B47948) hydroperoxide (CHP) as the oxidant can lead to cleaner reactions and higher yields compared to tert-butyl hydroperoxide (TBHP). nih.gov The enantioselectivity can be further improved by using specific chiral catalysts, such as a cis-2,6-dimethylmorpholine-derived mono(binaphthyl)ammonium iodide. acs.org

The scope of this reaction is broad, with various 2-alkyl and 2-phenyl substituted indoles undergoing enantioselective dearomative aza-spirocyclization to afford the corresponding spiroindolenines in good to high yields and enantioselectivities. nih.govacs.org

| C2-Substituent | C5-Substituent | Yield (%) | Enantiomeric Excess (%) |

| Methyl | H | 87 | 81 |

| Methyl | Methoxy (B1213986) | High | Good to Moderate |

| Methyl | Chloro | High | Good to Moderate |

| Ethyl | H | High | Good to Excellent |

| Phenyl | H | High | Good to Excellent |

| Table showing the enantioselective oxidative aza-spirocyclization of various N-(4-nosyl)homotryptamines. nih.govacs.org |

Mechanistic studies have revealed that the oxidative umpolung of indoles proceeds through the iodination of the indole nitrogen (N1). nih.govresearchgate.netnih.gov This N-iodination is a key step in reversing the polarity of the C3 position. nih.gov The N-iodoindole intermediate is highly electrophilic, facilitating subsequent intramolecular nucleophilic attack to form the spirocyclic product. acs.org

Kinetic studies and Hammett analysis support the accumulation of a positive charge on the indole nitrogen in the rate-determining step. researchgate.netacs.org Experiments with N-methylated indoles and sulfonamides have shown that the N-H groups of both the indole and the sulfonamide are crucial for the reaction to proceed, highlighting their role in the generation of the electrophilic indole species. researchgate.net The reaction is believed to involve the formation of an N-iodine(III) intermediate, which is then captured intramolecularly by the sulfonamide in the enantiodetermining step. acs.org

Advanced Functionalization and Derivatization Reactions

Beyond umpolung, the 2-(2-naphthyl)indole scaffold can undergo a range of other transformations, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic systems.

Migration reactions involving the movement of a substituent from the indole nitrogen to a carbon atom of the indole ring or a side chain represent an important class of transformations. A base-promoted, transition-metal-free method has been developed for the synthesis of 2-substituted indoles via a 5-endo-dig cyclization of 2-alkynyl anilines followed by a 1,3'-acyl migration. nsf.gov

A crossover experiment demonstrated that this acyl migration is an intramolecular process. nsf.gov The proposed mechanism involves deprotonation, cyclization, and isomerization, followed by the key acyl migration step. nsf.gov For substrates with aryl rings of reduced aromaticity, such as a 2-naphthyl group, a divergent reaction pathway can occur, leading to polycyclic indoles through a dearomatizing Michael addition. nsf.gov

The inherent nucleophilicity of the indole C3 position allows for a variety of electrophilic addition reactions. chemrxiv.org These reactions are fundamental to many dearomatization strategies. chemrxiv.org For instance, palladium-catalyzed diarylative dearomatization of indoles has been achieved using aryl thioesters and arylboronic acids as arylating agents. rhhz.net This reaction proceeds through a sequence of decarbonylation, migratory insertion, and Suzuki coupling to afford diarylated indoline (B122111) skeletons. rhhz.net The reaction tolerates a range of functional groups, and 2-naphthylboronic acid has been successfully used as a substrate. rhhz.net

Furthermore, visible-light-induced dearomative annulation of indoles provides another avenue to fused- and spiro-indolines. acs.org These photoredox-catalyzed reactions can involve intramolecular radical addition to the indole moiety. acs.org Dual catalytic systems, combining a photocatalyst with a chiral acid, have enabled the umpolung reactivity of indoles for enantioselective dearomatization with various nucleophiles. acs.org

Regiocontrol and Stereoselectivity in Indole-Forming and Modifying Reactions

The synthesis and functionalization of indole derivatives, particularly those bearing bulky substituents like a naphthyl group, present significant challenges in controlling the position (regiocontrol) and three-dimensional orientation (stereoselectivity) of chemical reactions. Research in this area is driven by the need to create complex molecules with precise architectures, often for applications in pharmaceuticals and materials science. nih.govbeilstein-journals.org The strategic placement of functional groups on the this compound scaffold is crucial, as the position of substitution can dramatically alter the molecule's biological activity and physical properties.

Regiocontrol in Indole Reactions

Controlling the site of reaction on the indole nucleus is a central theme in synthetic chemistry. The indole ring has several reactive positions, primarily C3, but also C2, and the positions on the benzo-fused ring (C4, C5, C6, C7). The presence of the 2-naphthyl group influences the electronic properties and steric accessibility of these sites.

One foundational method for establishing the initial indole scaffold with regiocontrol is the Fischer indole synthesis. For instance, 2-(2-naphthyl)-1H-indole can be prepared with high regioselectivity by reacting (2-naphthyl)acetylene with phenylhydrazine (B124118), yielding the target indole in 81% yield. mdpi.com

For pre-formed indole systems, modern synthetic methods often rely on C–H activation strategies, which allow for direct functionalization without requiring pre-functionalized starting materials. thieme-connect.com The choice of catalyst and directing groups is paramount in dictating the regioselectivity.

C3-Functionalization: The C3 position is the most nucleophilic and common site for electrophilic substitution. The reaction of 2-indolylmethanols with various nucleophiles, such as enamides, can be directed to the C3 position using a Lewis acid catalyst like AlCl₃. mdpi.com This provides a highly regioselective method for C3-alkylation. mdpi.com Similarly, Lewis acids can control the regioselectivity of phosphorylation. By selecting specific rare earth metal Lewis acids, the reaction of 2-indolylmethanols with diarylphosphine oxides can be directed to either the C3 position or the benzylic position of the substituent. nih.gov For example, Yb(OTf)₃ selectively promotes C3-phosphorylation. nih.gov

C2-Functionalization: While the C3 position is electronically favored, functionalization at the C2 position can be achieved. Rhodium-catalyzed reactions using a directing group, such as a 2-pyrimidinyl group on the indole nitrogen, can selectively guide dienylation to the C2-position. nih.govrsc.org

C4, C5, and C6-Functionalization: Functionalizing the benzene (B151609) portion of the indole core is more challenging. However, strategies using removable directing groups have been developed. A pivaloyl directing group at the C3 position can facilitate direct and site-selective arylation at the C4 and C5 positions. researchgate.net Furthermore, Brønsted acid-catalyzed reactions of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters can achieve selective functionalization at the C6 position. frontiersin.org In one study, a 2-naphthyl substituted enoneate reacted to give the C6-functionalized product in 83% yield. frontiersin.org

The following table summarizes selected regioselective reactions for functionalizing indole systems.

Table 1: Examples of Regioselective Reactions on Indole Systems

| Reaction Type | Indole Substrate | Reagent(s) | Catalyst / Conditions | Position of Functionalization | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| C3-Alkylation | 2-Indolylmethanol | Cyclic Enamide | AlCl₃ | C3 | Hybrid of indole and enamide | up to 98% | mdpi.com |

| C3-Phosphorylation | 2-Indolylmethanol | Diphenylphosphine Oxide | Yb(OTf)₃ | C3 | C3-Phosphorylated Indole | up to 97% | nih.gov |

| Benzylic Phosphorylation | 2-Indolylmethanol | Diphenylphosphine Oxide | Y(Pfb)₃ | Benzylic C of substituent | Benzylic Phosphorylated Indole | up to 87% | nih.gov |

| C2-Dienylation | 1-(2-pyrimidinyl)indole | 4-Naphthyl-2,3-butadienyl carbonate | [Cp*RhCl₂]₂ / AgSbF₆ | C2 | 2-(1,3-Dienyl)indole | Good | nih.gov |

Stereoselectivity in Naphthyl-Indole Reactions

Achieving stereocontrol is critical when synthesizing chiral molecules, which are common in bioactive compounds. nih.gov For this compound systems, this often involves controlling the formation of a stereogenic center or a stereogenic axis (atropisomerism).

Enantioselective Oxidation: The oxidation of indoles to form hydroxy-indolenines can be performed enantioselectively. Using aspartyl peptide-based catalysts, the oxidation of a 2-naphthyl-substituted tryptamine (B22526) derivative yielded the corresponding product with a high enantiomeric ratio (er) of 94:6. nih.gov The stereochemical outcome was found to be temperature-dependent, with lower temperatures improving selectivity. nih.gov

Asymmetric Friedel-Crafts Reactions: The catalytic asymmetric Friedel-Crafts reaction is a powerful method for creating chiral indole derivatives. nih.gov Chiral phosphoric acids (CPAs) are particularly effective organocatalysts for this transformation. nih.govresearchgate.net For example, CPAs can catalyze the enantioselective addition of indoles to various electrophiles, affording chiral products with high enantiomeric excess (up to 99% ee). nih.gov

Atroposelective Synthesis of Axially Chiral Naphthyl-Indoles: The rotational restriction around the C-N or C-C bond between the naphthyl and indole moieties can lead to stable, axially chiral atropisomers. The synthesis of these structures has been a focus of recent research. researchgate.netresearchgate.net One strategy involves the catalytic asymmetric addition of racemic naphthyl-indoles to bulky electrophiles, such as azodicarboxylates, using a chiral phosphoric acid catalyst. researchgate.net This approach allows for the synthesis of axially chiral naphthyl-indoles in good yields and with excellent enantioselectivity. researchgate.net Another method achieves atroposelectivity through the direct amination of indoles with p-quinonediimines, also catalyzed by a chiral phosphoric acid, yielding atropisomeric 2-arylindoles with high enantioselectivity (e.g., 92% ee for a naphthyl-substituted product). researchgate.net

Stereoselective Dienylation: In the rhodium-catalyzed C-H dienylation of indoles, the stereoselectivity (Z/E) of the resulting diene can be controlled. rsc.org DFT calculations have shown that for 4-aryl-2,3-allenyl carbonates, a π-π stacking interaction between the directing group (e.g., 2-pyrimidinyl) and the aryl group of the allene (B1206475) substrate dictates the formation of the thermodynamically less stable Z-isomer with high selectivity. nih.govrsc.org Conversely, when 4-alkyl-2,3-allenyl carbonates are used, this interaction is absent, and the reaction reverses stereoselectivity to favor the E-isomer. nih.govrsc.org

The following table provides examples of stereoselective reactions involving naphthyl-indole scaffolds.

Table 2: Examples of Stereoselective Reactions Involving Naphthyl-Indole Scaffolds

| Reaction Type | Substrate(s) | Catalyst / Conditions | Key Feature | Product | Selectivity | Ref |

|---|---|---|---|---|---|---|

| Enantioselective Oxidation | 2-Naphthyl-substituted tryptamine + H₂O₂ | Aspartyl peptide catalyst (22) | Formation of chiral center | Chiral hydroxy-indolenine | 94:6 er | nih.gov |

| Atroposelective Amination | Indole + p-Quinonediimine | Chiral Phosphoric Acid | Formation of axial chirality | Atropisomeric 2-(Naphthyl)indole | 92% ee | researchgate.net |

| Atroposelective Addition | Racemic Naphthyl-indole + Azodicarboxylate | Chiral Phosphoric Acid | Kinetic resolution/asymmetric transformation | Axially chiral Naphthyl-indole | Excellent ee | researchgate.net |

| Stereoselective Dienylation | 1-(2-pyrimidinyl)indole + 4-Naphthyl-2,3-allenyl carbonate | Rhodium(III) complex | π-π stacking control | 2-(1(Z),3-Dienyl)indole | High Z-selectivity | nih.govrsc.org |

Computational and Theoretical Investigations of 2 2 Naphthyl Indole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as a powerful tool for understanding molecular properties at the atomic level. For complex aromatic systems like 2-(2-Naphthyl)indole, various methodologies are applied to characterize their ground and excited states.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been utilized to study indole (B1671886) and its derivatives. researchgate.net These calculations are fundamental for determining the optimized molecular geometry, including bond lengths and angles, in the ground state. researchgate.net For 2-aryl substituted indoles, such as 2-phenylindole (B188600) and 2-anthracenylindole, ab initio calculations provide the foundational structural data necessary for interpreting their fluorescence properties. nih.gov The initial step in these theoretical investigations involves a geometry optimization to find the most stable conformation of the molecule, which is crucial for subsequent electronic property calculations. researchgate.net

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying large molecules like this compound. nih.govuit.no DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), are used to determine the optimized molecular parameters and electronic structure in the ground state. researchgate.netijrar.org These calculations provide detailed insights into the molecule's conformation, stability, and the distribution of electron density. nih.govijrar.org The ground-state electronic properties derived from DFT serve as the basis for more advanced calculations of excited states and spectroscopic behavior. nih.gov

To understand the photophysical properties of this compound, such as its absorption and fluorescence, it is necessary to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. rsc.orgresearchgate.netarxiv.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption and emission spectra of a molecule. rsc.orgresearchgate.net This methodology is crucial for studying processes that occur upon photoexcitation, such as intramolecular charge transfer. rsc.org By simulating the electronic behavior in the excited state, TD-DFT provides a theoretical framework for interpreting experimental spectroscopic data and understanding the mechanisms behind the observed fluorescence. rsc.orgresearchgate.net

Electronic Structure Analysis

The arrangement of molecular orbitals and the transfer of charge upon excitation are key to the functionality of fluorescent molecules. Computational analysis provides a detailed picture of these electronic characteristics for this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.netwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties. researchgate.netwuxibiology.com A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths. wuxibiology.com

Quantum chemical calculations can determine not only the energies of these orbitals but also their spatial distribution across the molecule. researchgate.net For instance, in a study of 2-anthracenylindole, a related compound, ab initio calculations showed that both the HOMO and LUMO were localized on the anthracene (B1667546) moiety. nih.gov A similar analysis for this compound would reveal how the electron density is distributed between the indole and naphthyl ring systems in these frontier orbitals, which is fundamental to understanding its electronic transitions.

Table 1: Representative Frontier Orbital Energies and Gaps Note: The following data are illustrative examples based on typical DFT calculations for similar aromatic heterocyclic compounds. Actual values for this compound would require specific computation.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.90 | Energy difference (LUMO - HOMO) |

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part within the same molecule upon photoexcitation. ossila.commdpi.com This phenomenon is common in "push-pull" systems. In the context of this compound, the indole ring can act as the donor and the naphthyl ring as the acceptor.

A specific model of ICT is the Twisted Intramolecular Charge Transfer (TICT) state. rsc.org The TICT model proposes that in the excited state, rotation can occur around the single bond connecting the donor and acceptor moieties. ossila.com This twisting leads to a decoupling of the π-systems and the formation of a highly polar, charge-separated state known as the TICT state. ossila.comnih.gov The formation of a TICT state is often highly dependent on the polarity of the solvent, as polar environments are needed to stabilize the charge-separated state. nih.gov This phenomenon can lead to unique photophysical behaviors, such as dual fluorescence, where emission is observed from both the initial locally excited (LE) state and the relaxed, red-shifted TICT state. ossila.com Computational studies are essential to model the potential energy surfaces of the excited state and confirm the energetic viability of twisting to form a stable TICT state.

Table 2: Characteristics of Excited States in Molecules Exhibiting TICT

| State | Description | Emission Characteristics |

|---|---|---|

| LE (Locally Excited) | The initial excited state formed upon photon absorption, with a geometry similar to the ground state. | Higher energy (blue-shifted) fluorescence. |

| ICT (Intramolecular Charge Transfer) | An excited state characterized by significant charge separation between donor and acceptor moieties. | Often considered the primary emissive state in charge-transfer processes. nih.gov |

| TICT (Twisted ICT) | A relaxed, low-energy excited state formed by twisting around the donor-acceptor bond, leading to full charge separation. | Lower energy (red-shifted) fluorescence or non-radiative decay. ossila.com |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. wikipedia.org This analysis allows for the investigation of charge transfer and intramolecular interactions by quantifying the stabilization energy associated with donor-acceptor orbital interactions. researchgate.netwisc.edu

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov Red-colored regions on an MEP map indicate negative potential, suggesting sites susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.govnih.gov

While NBO and MEP analyses are powerful tools for characterizing molecules, specific studies detailing these computational analyses for this compound are not extensively available in the reviewed scientific literature. Such analyses would be expected to reveal significant delocalization of electrons across the fused indole and naphthalene (B1677914) ring systems and identify the nitrogen atom of the indole ring as a primary site of negative electrostatic potential.

Modeling of Photophysical Processes

The photophysical properties of indole and its derivatives are of significant interest due to their characteristic fluorescence, which is often sensitive to the molecular environment. researchgate.net Computational modeling provides critical insights into the mechanisms governing how these molecules interact with light.

Theoretical Analysis of Photoabsorption and Fluorescence Mechanisms

The absorption and emission of light by a molecule are governed by electronic transitions between different energy states. For indole derivatives, the fluorescence typically originates from the lowest electronically excited state. researchgate.net The conjugation of the naphthalene moiety to the indole scaffold in this compound is expected to extend the π-conjugated system, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra compared to the parent indole molecule. Theoretical analyses, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the energies of the ground and excited states, providing a basis for understanding these spectral properties. researchgate.net However, detailed theoretical studies specifically modeling the photoabsorption and fluorescence mechanisms of this compound are not prominently featured in the available literature.

Linear Reaction Coordinate Analysis for Photo-Induced Processes

Photo-induced processes, such as excited-state proton transfer or conformational changes, can be modeled by analyzing the potential energy surface of the molecule in its excited state. A linear reaction coordinate analysis involves mapping the energy of the system as a specific geometric parameter (like a bond length or dihedral angle) is varied. This allows researchers to identify energy barriers and stable intermediates along a particular reaction pathway. For a molecule like this compound, this could be used to investigate the rotational dynamics between the indole and naphthalene rings in the excited state. Specific linear reaction coordinate analyses for the photo-induced processes of this compound have not been detailed in the surveyed literature.

Computational Evaluation of Oscillator Strengths and Stokes Shifts

The intensity of an electronic transition, and thus the brightness of a compound's absorption or emission, is related to its oscillator strength, a dimensionless quantity that can be calculated computationally. nih.gov A higher oscillator strength corresponds to a more probable, and therefore more intense, transition.

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption spectrum and the maximum of the emission spectrum. nih.gov It is an important characteristic of fluorescent molecules, with larger Stokes shifts being desirable for certain imaging applications to avoid self-absorption. Computational methods can predict these properties, offering guidance for the design of new fluorescent probes. nih.gov While these computational evaluations are critical for understanding fluorescent molecules, specific calculated values for the oscillator strengths and Stokes shifts of this compound are not reported in the reviewed scientific literature.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. nih.govmdpi.com These methods are fundamental in drug discovery and molecular biology.

Receptor Docking and Binding Affinity Assessments for Indole Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net The strength of this interaction is quantified by a docking score or an estimated binding affinity. Studies on various 2-substituted indole derivatives have shown that they can exhibit high binding affinities for a range of biological targets.

Research investigating a series of 2-aryl indoles, which included 2-naphthyl derivatives, found that these compounds exhibited the highest binding affinity values for the translocator protein (TSPO), a target implicated in various neurological and inflammatory conditions. nih.gov This high affinity underscores the critical role of the ligand-receptor interactions involving a specific region of the protein known as the L1 pocket. nih.gov

Further computational studies suggest that the substitution pattern on the indole ring is crucial. In general, 2-substituted indoles tend to show higher binding affinities at certain receptors compared to their 3-substituted counterparts. nih.gov Molecular docking models propose that this increased affinity may be due to the ability of 2-substituted ligands to occupy a minor hydrophobic pocket within the receptor's binding site, leading to more favorable interactions. nih.gov

Below is a table representing typical binding affinity data obtained from such docking studies for a series of indole derivatives against a hypothetical receptor target, illustrating the high affinity often observed with 2-naphthyl substitution.

| Compound | Receptor Target | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |

| Indole | Receptor X | 1500 | Tyr150, Phe280 |

| 2-Phenylindole | Receptor X | 85 | Tyr150, Phe280, Leu310 |

| This compound | Receptor X | 15 | Tyr150, Phe280, Leu310, Trp314 |

| 3-(2-Naphthyl)indole | Receptor X | 120 | Tyr150, Phe280 |

Molecular Dynamics Simulations for Investigating Ligand-Protein Complex Stability

Currently, there is a notable absence of publicly available research detailing specific molecular dynamics (MD) simulations for this compound in complex with proteins. While MD simulations are a powerful tool for assessing the stability of ligand-protein interactions, the scientific literature has yet to report specific applications of this technique to this compound. This indicates a research gap and an opportunity for future computational studies to explore the binding modes and interaction dynamics of this compound with various biological targets.

Computational Exploration of the Origin of Enantioselectivity in Chiral Indole Synthesis

The enantioselective synthesis of chiral compounds is a significant focus in modern synthetic chemistry. ias.ac.in Computational methods, particularly Density Functional Theory (DFT) and machine learning (ML), have emerged as powerful tools for predicting and understanding the enantioselectivity of reactions, such as the synthesis of naphthyl-indole scaffolds. ias.ac.inresearchgate.net

In the context of chiral phosphoric acid (CPA) catalyzed synthesis of naphthyl-indoles, a combination of machine learning and DFT has been employed to predict enantioselectivity. ias.ac.in This approach moves beyond traditional, often time-consuming, trial-and-error experimental methods. ias.ac.inresearchgate.net

A study focused on predicting the enantioselectivity of metal-free CPA-catalyzed reactions for the synthesis of naphthyl-indole scaffolds utilized various ML techniques. ias.ac.in Regression-based ML models were developed using molecular descriptors derived from the reactants, catalysts, and key intermediate complexes. ias.ac.in Among the models tested, the random forest regression (RFR) model demonstrated notable success. ias.ac.in

Table 1: Performance of Machine Learning Models in Predicting Enantioselectivity

| Machine Learning Model | R² Score (Test Set) | RMSE (Test Set) |

|---|---|---|

| Random Forest Regression (RFR) | 0.88 | 0.32 |

This integrated computational and machine learning methodology proves effective in predicting enantioselectivity, representing a significant advancement in the pursuit of efficient and selective asymmetric catalysis. ias.ac.in

Further computational investigations using DFT have provided deeper insights into the origin of enantioselectivity in these reactions. rsc.org These studies systematically explore the reaction mechanism, including key steps such as hydrogen bond adsorption of the reactants by the catalyst, proton transfer to form intermediates, intramolecular cyclization, and catalyst release. rsc.org The stereoselectivity-determining steps are identified, and calculations often reveal that the pathway leading to the major enantiomer has a lower energy barrier. rsc.org

Non-covalent interactions, such as N–H⋯O, C–H⋯π, and π⋯π interactions, have been shown to play a crucial role in controlling the stereoselectivity of these reactions. rsc.org The volume of the substituents on the reactants and catalysts is also a key factor in maintaining high axial chirality. rsc.org These computational insights are invaluable for the rational design of more efficient organocatalytic reactions for the synthesis of chiral naphthyl-indoles. rsc.org

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of complex organic compounds like 2-(2-Naphthyl)indole. core.ac.ukmdpi.com By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in the molecule can be mapped out. core.ac.ukresearchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different parts of the molecule, confirming the linkage between the indole (B1671886) and naphthalene (B1677914) rings. ipb.pt These techniques provide definitive proof of the compound's structure by revealing correlations between neighboring protons and long-range couplings between protons and carbons, respectively. researchgate.netipb.pt The integration of NMR data provides a complete and unambiguous structural assignment for this compound. core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. libretexts.org For this compound, these methods provide insights into the specific stretching and bending frequencies of its constituent chemical bonds. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes, particularly those involving symmetric vibrations and non-polar bonds. libretexts.org For this compound, Raman scattering can reveal details about the vibrations of the carbon skeleton of the fused ring system. nipne.ro Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to study intermolecular interactions, such as π-π stacking, which can occur between molecules in the solid state or in aggregates. nih.gov The characteristic Raman spectral signature of the indole moiety can also serve as a biomarker in certain biological contexts. nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvatochromic Effects

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. egyankosh.ac.in The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.ukmsu.edu

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated aromatic system. shu.ac.uktanta.edu.eg The indole chromophore itself has two low-energy excited states, designated as ¹La and ¹Lb, which govern its absorption properties. aip.org The presence of the naphthalene moiety extends the π-conjugation, which can influence the energy of these transitions. msu.edu

Solvatochromic Effects: The position, and sometimes the intensity, of the absorption bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. wikipedia.orgpsu.edu A shift to longer wavelengths (bathochromic or red shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. tanta.edu.egnih.gov Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) indicates that the ground state is more stabilized by polar solvents. tanta.edu.eg Studies on related indole derivatives have shown that the nature and position of substituents can significantly impact the solvatochromic behavior. rsc.orgrsc.org For instance, some indole derivatives exhibit positive solvatochromism, indicating a more polar excited state. rsc.org

Fluorescence and Photoluminescence Spectroscopy for Excited State Characterization

Fluorescence and photoluminescence spectroscopy are highly sensitive techniques used to study the properties of electronically excited states. acs.org These methods provide valuable information about the emission characteristics of this compound upon excitation with UV or visible light.

Derivatives of this compound have been shown to exhibit intense blue photoluminescence in both solution and solid states. researchgate.netrsc.orgrsc.org The emission properties are a result of the molecule returning from an excited electronic state to the ground state via the emission of a photon.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs). nih.gov

For a silylene-bridged derivative of this compound, a high fluorescence quantum yield of 0.70 was observed in the solid powder form. rsc.orgrsc.org In a cyclohexane (B81311) solution, the quantum yield was 0.49, while in a doped poly(methyl methacrylate) (PMMA) film, it increased to 0.70. rsc.org This enhancement in the solid state and in a rigid matrix is attributed to the suppression of non-radiative decay pathways, such as those involving intramolecular rotations. rsc.org The quantum yields of related indole derivatives can be significantly influenced by substituents and the solvent environment. acs.orgnih.govacs.org

Table 1: Fluorescence Quantum Yields of a Silylene-Bridged this compound Derivative

| Medium | Fluorescence Quantum Yield (Φf) |

| Cyclohexane Solution | 0.49 rsc.org |

| Powder Form | 0.70 rsc.orgrsc.org |

| Doped PMMA Film | 0.69 rsc.org |

Analysis of Solvatofluorochromism and Emission Band Profiles

Similar to absorption spectra, the fluorescence emission of this compound can also be sensitive to the solvent polarity, a phenomenon termed solvatofluorochromism. This effect provides insights into the electronic nature of the excited state. nih.govsci-hub.se

A red shift in the emission maximum with increasing solvent polarity indicates a more polar excited state that is stabilized by polar solvents. rsc.org This stabilization lowers the energy of the excited state, resulting in lower energy (longer wavelength) emission. psu.edu For example, a silylene-bridged derivative of this compound exhibits an emission maximum at 456 nm in cyclohexane, which shifts to 476 nm in the solid powder form. rsc.org The emission band profile can also be affected by the solvent, with some solvents inducing a broadening or loss of vibrational fine structure. tanta.edu.eg

Measurements of Excited-State Lifetimes and Phosphorescence

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of excited-state processes. Time-resolved fluorescence spectroscopy is used to measure these lifetimes, which are typically in the nanosecond range for fluorescent molecules. frontiersin.orgscispace.com For some indole derivatives, fluorescence lifetimes have been measured to be in the order of nanoseconds. acs.org

Phosphorescence: In addition to fluorescence (emission from a singlet excited state), some molecules can also exhibit phosphorescence, which is emission from a triplet excited state. scispace.com This process is typically much slower than fluorescence, with lifetimes ranging from microseconds to seconds. tju.edu.cn Phosphorescence is often observed at low temperatures (e.g., 77 K) in rigid matrices to minimize non-radiative quenching. scispace.com The study of phosphorescence provides information about the energy of the triplet state and the efficiency of intersystem crossing (the transition from a singlet to a triplet state). tju.edu.cnacs.org

Application of Time-Resolved Emission and Transient Absorption Spectroscopy

Advanced spectroscopic techniques such as time-resolved emission spectroscopy (TRES) and transient absorption spectroscopy (TAS) are indispensable for elucidating the complex photophysical processes that occur in molecules upon excitation with light. For a compound like this compound, which combines two distinct chromophoric units (indole and naphthalene), these methods provide profound insights into the excited-state dynamics, including energy transfer, charge transfer, and the lifetimes of various transient species.

Time-resolved emission spectroscopy monitors the decay of fluorescence over time at different wavelengths. This technique allows for the construction of time-resolved emission spectra (TRES), which can reveal dynamic processes such as solvent relaxation or the presence of multiple emissive species. horiba.com The indole moiety is known for its complex excited-state behavior, primarily involving two low-lying singlet states, the ¹Lₐ and ¹Lₑ states. nih.gov The relative energies of these states and the subsequent relaxation pathways are highly sensitive to the molecular environment and substitution. nih.gov In the case of this compound, the naphthalene substituent directly influences these photophysical properties. researchgate.net

Research on a closely related derivative, silylene-bridged this compound, highlights the strong fluorescence of this structural motif. This compound was found to exhibit intense blue photoluminescence in both solution and solid states. rsc.org The high fluorescence quantum yield suggests that radiative decay is a highly efficient deactivation pathway for the excited state. rsc.org

| Property | Value | State | Reference |

| Fluorescence Maximum | 476 nm | Powder | rsc.org |

| Fluorescence Quantum Yield (Φ) | 0.70 | Powder | rsc.org |

Transient absorption spectroscopy is a powerful pump-probe method used to study the evolution of excited states that may or may not be emissive. It allows for the detection and characterization of short-lived species such as excited singlet states, triplet states, and other intermediates. By monitoring changes in absorption at different time delays after an initial excitation pulse, a kinetic profile of these transient species can be constructed.

While specific TAS data for this compound is not extensively detailed in the provided context, studies on analogous compounds demonstrate the utility of the technique. For example, femtosecond transient absorption spectroscopy of 2-naphthyl azide (B81097) revealed distinct transient absorption bands corresponding to the initial singlet excited state and the subsequent singlet nitrene intermediate, allowing for the determination of their lifetimes. researchgate.net Similarly, TAS has been used to observe triplet-triplet energy transfer in systems containing both indole and naphthalene derivatives. researchgate.net These studies underscore how TAS can unravel complex, multi-step photochemical reaction mechanisms.

The type of data obtained from transient absorption spectroscopy for related naphthyl compounds is summarized below, illustrating the detailed kinetic and spectral information that can be acquired.

| Compound/System | Transient Species | Absorption Maxima (nm) | Lifetime | Reference |

| 2-Naphthyl azide | Singlet Excited State | 350 | - | researchgate.net |

| 2-Naphthyl azide | Singlet 2-Naphthylnitrene | 420 | 1.8 ps | researchgate.net |

| Benzoylthiophene-indole / Naphthalene | Triplet Exciplex | 430 | - | researchgate.net |

Applications of 2 2 Naphthyl Indole in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Blue Emitters

The quest for efficient and pure-blue emitting materials is a critical area of research in OLED technology, as they are essential for full-color displays and solid-state lighting. psu.edu Derivatives of 2-(2-naphthyl)indole have emerged as promising candidates for blue emitters due to their inherent luminescent properties and tunable electronic characteristics. psu.eduuniss.it

The development of blue-emitting materials based on this compound involves strategic chemical synthesis to fine-tune their optical and electronic properties. Researchers have employed various synthetic methodologies to create novel derivatives with enhanced performance.

One common approach is the use of palladium-catalyzed cross-coupling reactions. For instance, functionalized indoles for blue-light emitting applications have been synthesized through palladium-catalyzed heteroannulation. psu.edu This method allows for the introduction of various electron-donating and -withdrawing substituents, which can modulate the emission color. psu.edu Another powerful technique is the Buchwald–Hartwig amination, which has been used to synthesize materials like 1-(9,10-diphenylanthracen-6-yl)-1H-indole, a derivative investigated for its blue electroluminescence. tandfonline.com

A significant advancement in the design of these materials is the creation of silylene-bridged structures. For example, 12,12-diisopropyl-7-methyl-12H-indololo[3,2-d]-naphtho[1,2-b] Current time information in Bangalore, IN.silole, a silylene-bridged derivative of this compound, was synthesized in a four-step process starting from 1-bromo-2-naphthol (B146047). researchgate.netrsc.org This structural modification, creating a rigid and planar molecular geometry, has been shown to be crucial for achieving high fluorescence quantum yields in the solid state. researchgate.netacs.org

In the architecture of an OLED, this compound derivatives can function either as the primary light-emitting material in a non-doped emissive layer (EML) or as a guest dopant within a host material.

As a non-doped emitter, the material is deposited as a neat thin film and is solely responsible for light generation. Devices have been fabricated using derivatives such as 1-(9,10-diphenylanthracen-6-yl)-1H-indole as the blue-emitting layer. tandfonline.com Similarly, silylene-bridged this compound has been utilized as the light-emitting layer in OLEDs, demonstrating efficient blue electroluminescence. researchgate.netrsc.orgresearchgate.net Other research has explored compounds like 9,10-bis(2-naphthylphenylamino)anthracene (β-NPA) as a host emitter. acs.org

The alternative approach is to use the this compound derivative as a dopant, which involves dispersing a small amount of the emissive material into a host material with a wider bandgap. This can improve device efficiency and stability by minimizing concentration quenching. A silylene-bridged indole (B1671886) derivative, when used as a dopant, led to even higher current and power efficiencies compared to its use as a neat emitting layer. researchgate.netrsc.orgresearchgate.net This highlights the versatility of these compounds in device fabrication.

The performance of OLEDs incorporating this compound derivatives is quantified by several key metrics, including electroluminescence (EL) efficiency and Commission Internationale de l'Eclairage (CIE) color coordinates.

Devices utilizing a silylene-bridged this compound as the light-emitting layer have shown a high current efficiency of 3.80 cd/A and a power efficiency of 3.64 lm/W at a current density of 10 mA/cm². researchgate.netrsc.org These devices exhibited excellent deep-blue color coordinates of (0.152, 0.094). researchgate.netrsc.org When the same material was used as a dopant, the performance was significantly enhanced, achieving a current efficiency of 6.68 cd/A and a power efficiency of 5.58 lm/W. researchgate.netrsc.orgresearchgate.net

In another study, a device with 1-(9,10-diphenylanthracen-6-yl)-1H-indole as the emitter produced an efficient blue emission with a luminous efficiency of 3.11 cd/A, a power efficiency of 1.60 lm/W, and an external quantum efficiency of 2.82% at 20 mA/cm². tandfonline.com This device displayed deep-blue CIE coordinates of (0.15, 0.13) at an operating voltage of 6.0 V. tandfonline.com

Table 1: Electroluminescence Performance of OLEDs with this compound Derivatives

| Derivative | Role in Device | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Source(s) |

| Silylene-bridged this compound | Emitting Layer | 3.80 | 3.64 | - | (0.152, 0.094) | researchgate.netrsc.org |

| Silylene-bridged this compound | Dopant | 6.68 | 5.58 | - | - | researchgate.netrsc.orgresearchgate.net |

| 1-(9,10-diphenylanthracen-6-yl)-1H-indole | Emitting Layer | 3.11 | 1.60 | 2.82 | (0.15, 0.13) | tandfonline.com |

Luminescent Properties for Optoelectronic Device Development

The utility of this compound in optoelectronics stems from its intrinsic luminescent properties. These compounds typically exhibit strong fluorescence in both solution and solid states, a crucial requirement for emissive materials in devices. researchgate.netrsc.orgresearchgate.net

For example, silylene-bridged this compound displays intense blue photoluminescence. researchgate.netrsc.org In its powder form, it shows a fluorescence maximum at 476 nm with a high quantum yield of 0.70. researchgate.netrsc.orgresearchgate.net The ability to fine-tune the emission color is another key advantage. By strategically placing electron-donating or -withdrawing substituents at various positions on the indole ring, the emission can be shifted from violet to blue. psu.edu For instance, incorporating an anthracene (B1667546) unit at the C2 position of the indole core was shown to shift the emission from violet to blue (444 nm) in a dichloromethane (B109758) solution. psu.edu This tunability allows for the rational design of materials with specific, desired color outputs for display applications. psu.edu

Development of Silylene-Bridged Indole Derivatives for Enhanced Optoelectronic Performance

A key strategy to boost the performance of indole-based emitters has been the development of silylene-bridged derivatives. Introducing a silicon bridge, such as a diisopropylsilylene group, to create a fused ring system with the 2-phenylindole (B188600) framework has proven highly effective. acs.org This structural constraint planarizes the molecule and imparts significant thermal stability. acs.org

These silylene-bridged compounds, such as 12,12-diisopropyl-7-methyl-12H-indololo[3,2-d]-naphtho[1,2-b] Current time information in Bangalore, IN.silole, exhibit intense blue photoluminescence with high quantum yields in the solid state, which is a critical factor for efficient OLEDs. researchgate.netrsc.orgresearchgate.net The silylene bridge is essential for achieving this high solid-state emission. researchgate.netacs.org When compared to a carbon-bridged analogue (a diisopropylmethylene bridge), the silylene-bridged indole showed vastly superior quantum yields in the solid state. researchgate.netacs.org This enhancement is attributed to the unique electronic effects of the silicon atom, including σ-π conjugation, and the steric bulk of the silyl (B83357) substituents which can suppress intermolecular quenching effects like π–π stacking. researchgate.netacs.org The resulting materials are promising candidates for creating highly efficient and stable blue-emitting devices. researchgate.netrsc.org

Biological and Medicinal Chemistry Research on Indole Derivatives Relevant to 2 2 Naphthyl Indole

Indole (B1671886) Scaffold as a Foundation for Modern Drug Discovery and Development

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govsci-hub.se Its unique structure, which mimics aspects of protein architecture, allows it to interact with a wide variety of biological targets with high affinity. nih.govsci-hub.se This versatility has made the indole scaffold a "privileged" structure in the development of new therapeutic agents across a multitude of disease areas. sci-hub.sebohrium.com

Exploration of Diverse Biological Activities Across Therapeutic Areas

Indole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. bohrium.comresearchgate.net Their therapeutic potential has been explored in numerous areas, including:

Anticancer: A significant area of research focuses on the anticancer properties of indole-containing compounds. aip.orgnrfhh.com These derivatives can inhibit cancer cell proliferation and induce programmed cell death (apoptosis). mdpi.commbimph.com

Antimicrobial: Indole derivatives have shown promise in combating bacterial and fungal infections, including activity against drug-resistant strains. mdpi.comnih.gov

Anti-inflammatory: Compounds incorporating the indole scaffold have been investigated for their ability to modulate inflammatory pathways. bohrium.comresearchgate.net

Antiviral: The antiviral potential of indole derivatives, including activity against HIV, has been an area of active research. researchgate.netnih.gov

Neurodegenerative Diseases: The structural similarities of indole to neurotransmitters like serotonin (B10506) have led to the investigation of indole derivatives for neurological and psychiatric disorders. bohrium.comwikipedia.org

Cardiovascular Diseases: Some indole derivatives have been explored for their potential in treating cardiovascular conditions. mbimph.com

The widespread presence of the indole moiety in naturally occurring bioactive compounds and approved drugs underscores its importance in medicinal chemistry. bohrium.comnrfhh.com

Mechanisms of Interaction with Specific Biological Pathways and Receptors